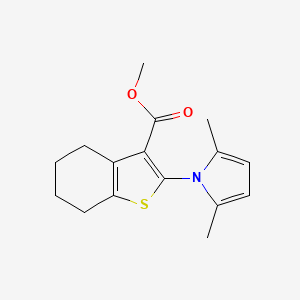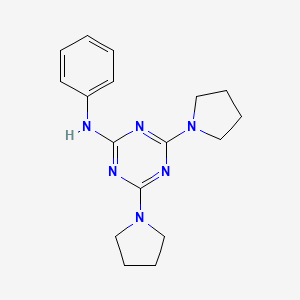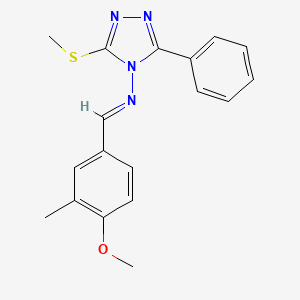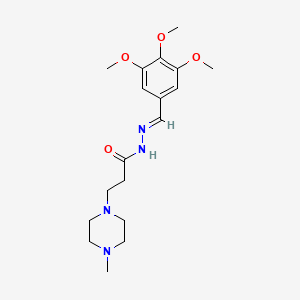
1-(2,4-dichlorobenzyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)azocane, also known as DBAZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of azocanes, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dichlorobenzyl)azocane is not fully understood. However, it is believed to exert its biological activities by modulating the signaling pathways involved in cell proliferation, differentiation, and apoptosis. The compound has been shown to inhibit the activity of enzymes such as PTP1B and protein kinase C (PKC), which play important roles in these signaling pathways.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzyl)azocane has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the replication of viruses such as hepatitis C virus (HCV), and inhibit the growth of bacteria such as Staphylococcus aureus. The compound has also been found to regulate glucose metabolism and improve insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,4-dichlorobenzyl)azocane in lab experiments is its high potency and selectivity towards its biological targets. This makes it a valuable tool for studying the signaling pathways involved in various diseases. However, the compound has some limitations as well. It is highly toxic and requires careful handling. Moreover, its solubility in water is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2,4-dichlorobenzyl)azocane. One direction is the development of more potent and selective analogs of the compound for use in drug discovery. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer and diabetes. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities.
Métodos De Síntesis
The synthesis of 1-(2,4-dichlorobenzyl)azocane involves the reaction of 2,4-dichlorobenzyl chloride with azocane in the presence of a base. The reaction takes place at room temperature and yields a white crystalline solid. The purity of the compound can be determined by analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
1-(2,4-dichlorobenzyl)azocane has been found to have potential applications in biomedical research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. The compound has also been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of type 2 diabetes and obesity.
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N/c15-13-7-6-12(14(16)10-13)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZGSNGUCUUWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]azocane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)



![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)



![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
